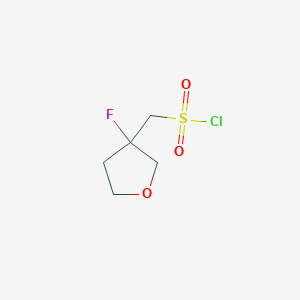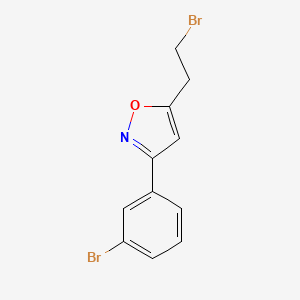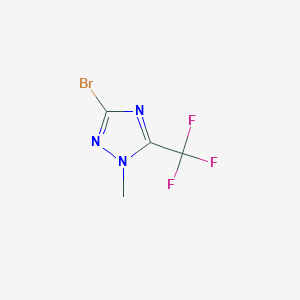
3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole
Vue d'ensemble
Description
The compound “3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The bromo, methyl, and trifluoromethyl groups attached to the triazole ring can potentially make this compound useful in various chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 1,2,4-triazole with a brominating agent, a methylating agent, and a trifluoromethylating agent. However, the exact synthetic route would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, with bromo, methyl, and trifluoromethyl substituents attached at the 3rd, 1st, and 5th positions, respectively. The presence of these functional groups would likely influence the compound’s physical and chemical properties.Chemical Reactions Analysis
As a triazole derivative, this compound could potentially participate in various chemical reactions. For example, the bromine atom could be displaced by a nucleophile in a substitution reaction, or the methyl group could be oxidized to form a carboxylic acid derivative.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromo and trifluoromethyl groups would likely make the compound relatively dense and polar, while the methyl group would contribute to its hydrophobicity.Applications De Recherche Scientifique
Synthesis of Fluorinated Derivatives : 3-Amino-5-trifluoromethyl-1,2,4-triazole has been used in the synthesis of poly-substituted triazolo[1,5-a]pyrimidine derivatives and trifluoromethyl[1,2,4]triazolo[5,1-c]triazine derivatives, showcasing its utility in creating fluorinated compounds (Zohdi, 1997).
Chemical Reactivity Studies : The kinetics of reactions involving various bromo-N-methyl-tetrazoles and -triazoles have been studied to understand the relative electron-releasing power of nitrogen atoms in these compounds (Barlin, 1967).
Novel Antimicrobial Agents : New 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have been synthesized as potential antimicrobial agents, demonstrating the biomedical applications of these compounds (Kaplancikli et al., 2008).
Development of New Heterocyclic Systems : Research into the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles and novel gem-difluorinated pyrano[3,4-d][1,2,3]-triazol-4-one compounds expands the chemical diversity and potential applications of triazole derivatives (Peng & Zhu, 2003).
Alkylation and Cycloaddition Reactions : Studies on the reactions of unsaturated azides and the synthesis of 1,2,3-triazoles from propargyl azides reveal insights into the mechanisms and applications of these reactions in synthetic chemistry (Banert, 1989).
Synthesis of 1,2,4-Triazole Derivatives : The interaction of 5-trifluoromethyl-containing 1,2,4-triazol-3-thione derivatives with propargyl bromide and their potential applications in various fields highlight the versatility of these compounds (Holovko-Kamoshenkova et al., 2020).
Safety And Hazards
Like all chemicals, this compound should be handled with care. The specific safety and hazard information would depend on its physical and chemical properties. For example, many brominated and trifluoromethylated compounds are potentially hazardous and require appropriate safety precautions during handling and storage.
Orientations Futures
The potential applications and future directions for this compound would depend on its specific properties and reactivity. For example, it could potentially be used as a building block in the synthesis of more complex molecules, or as a reagent in specific chemical transformations.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and specific analysis, experimental data and studies would be needed. If you have access to any specific papers or data on this compound, I would be happy to help analyze them.
Propriétés
IUPAC Name |
3-bromo-1-methyl-5-(trifluoromethyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF3N3/c1-11-2(4(6,7)8)9-3(5)10-11/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVENSHIRMMCLRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



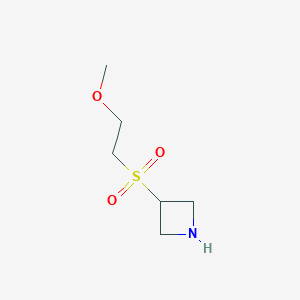
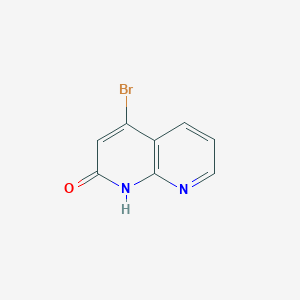

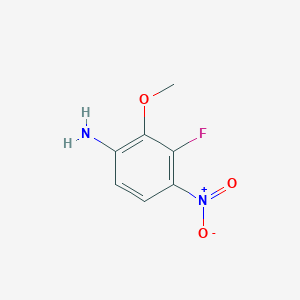
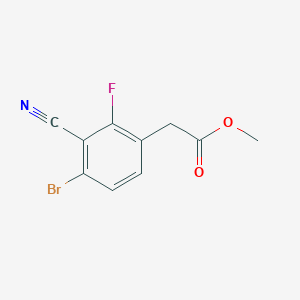
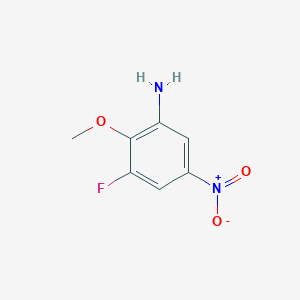
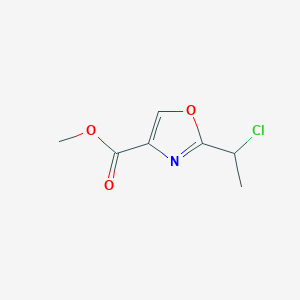
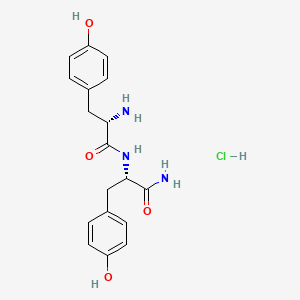
![2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride](/img/structure/B1450221.png)

![Spiro[2.4]heptan-4-amine hydrochloride](/img/structure/B1450223.png)
![{2H-[1,3]dioxolo[4,5-c]pyridin-6-yl}methanamine dihydrochloride](/img/structure/B1450226.png)
